{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine
Overview
Description
“{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine” is a chemical compound with the molecular formula C12H16F3N5 . It is available for pharmaceutical testing . The compound is also known by other names such as “[4,5’-Bi-1H-pyrazole]-1’-propanamine, 1,5-dimethyl-3’-(trifluoromethyl)-” and "3-[1,5-dimethyl-5-(trifluoromethyl)-1H,2H-3,4-bipyrazol-2-yl]propan-1-amine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine” include a density of 1.4±0.1 g/cm3 and a boiling point of 385.7±42.0 °C at 760 mmHg . The compound’s melting point and MSDS are not available .Scientific Research Applications
Direct Synthesis of Amides
Amidation processes are fundamental in organic chemistry, with applications ranging from pharmaceuticals to materials science. Lanigan et al. (2013) described an efficient method for the direct amidation of carboxylic acids with a broad range of amines, including N-protected amino acids, facilitating the synthesis of complex amides with minimal racemization. This methodology could potentially be applied to derivatives of {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine for the synthesis of novel amide compounds (Lanigan, Starkov, & Sheppard, 2013).
Corrosion Inhibition
The inhibitive effect of bipyrazole compounds, similar in structure to this compound, on the corrosion of pure iron in acidic media was explored by Chetouani et al. (2005). These compounds demonstrated significant efficiency as corrosion inhibitors, which could be leveraged in protecting metallic surfaces in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Spin Crossover and Supramolecular Chemistry
Brewer et al. (2007) synthesized a spin crossover iron(II)–iron(III) mixed valence supramolecular pseudo-dimer, employing bipyrazole derivatives as ligands. This research opens up avenues for the use of this compound in developing materials with switchable magnetic properties, relevant in data storage and molecular electronics (Brewer, Brewer, Butcher, Carpenter, Schmiedekamp, & Viragh, 2007).
Properties
IUPAC Name |
3-[5-(1,5-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-7H,3-5,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEPMGYYGOOAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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